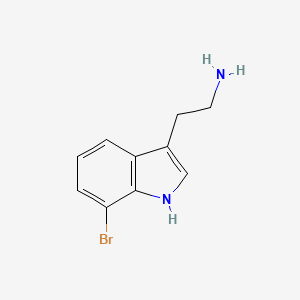

1H-Indole-3-ethanamine, 7-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Indole-3-ethanamine, 7-bromo-” is a chemical compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 . It is also known by other names such as 2-(7-Bromo-1H-indol-3-yl)ethanamine .

Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Indole-3-ethanamine, 7-bromo-” is 396.2±27.0 °C and its predicted density is 1.547±0.06 g/cm3 . The pKa value is predicted to be 15.54±0.30 .Aplicaciones Científicas De Investigación

Synthesis and Rearrangement

Bobowski (1983) described the synthesis of indole derivatives, including 1H-indole-3-ethanamides, and their transformation into various indole structures through base-catalyzed rearrangements. This work highlights the versatility of indole compounds in chemical synthesis (Bobowski, 1983).

Anticancer Activity

Mari et al. (2014) explored the synthesis of bisindolyl ethanamine scaffolds and discovered that certain derivatives, including a brominated bisindole marine alkaloid, exhibited cytotoxic activity in cancer cells. This research underscores the potential of brominated indoles in anticancer drug development (Mari et al., 2014).

Efflux Pump Inhibitors

Héquet et al. (2014) synthesized various 1H-indol-3-yl ethanamine derivatives, finding that some compounds effectively inhibited the Staphylococcus aureus NorA efflux pump, which contributes to antibiotic resistance. This suggests a role for indole derivatives in combating drug-resistant bacterial infections (Héquet et al., 2014).

Novel Indole Alkaloids

McKay et al. (2002) isolated a bisindole alkaloid from the marine sponge Smenospongia sp., which adds to the diversity of naturally occurring indole compounds with potential biological activities (McKay et al., 2002).

Antibacterial and Antifungal Activity

A 2020 study reported the synthesis of novel 1H-Indole derivatives that exhibited significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (2020 study).

Propiedades

IUPAC Name |

2-(7-bromo-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFKOLYEDFGSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570866 |

Source

|

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanamine, 7-bromo- | |

CAS RN |

40619-69-0 |

Source

|

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)